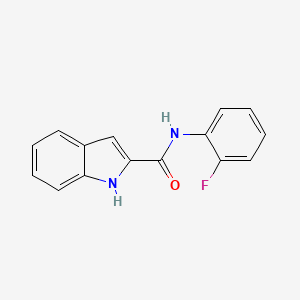
N-(2-fluorophenyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1H-indole-2-carboxamide typically involves the reaction of 2-fluoroaniline with indole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-fluorophenyl)-1H-indole-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine atom or the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom or other positions on the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-fluorophenyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various receptors and enzymes .
Medicine: this compound has shown potential as a lead compound in drug discovery. Its derivatives are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are being investigated for their potential use in electronic devices and as components in advanced polymers .
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Comparison: N-(2-fluorophenyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which is known for its wide range of biological activities. The presence of the fluorine atom further enhances its stability and biological activity. Compared to other similar compounds, it offers a unique combination of properties that make it valuable for various scientific research applications .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-2-4-8-13(11)18-15(19)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZJSGGIZWSXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
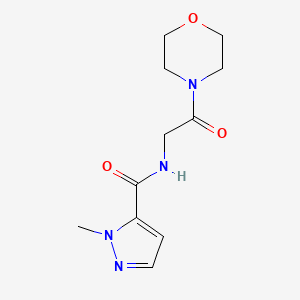
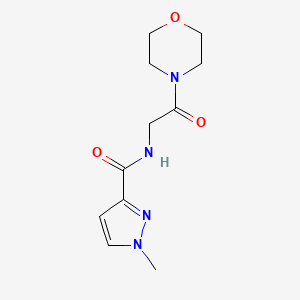
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
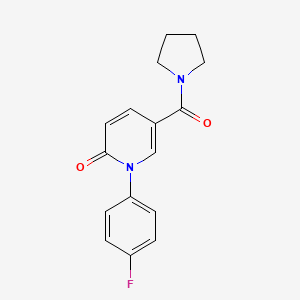
![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
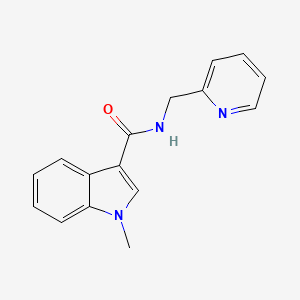
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
